molecular formula C8H4F4N2 B11900173 7-fluoro-3-(trifluoromethyl)-1H-indazole

7-fluoro-3-(trifluoromethyl)-1H-indazole

Cat. No.: B11900173
M. Wt: 204.12 g/mol
InChI Key: ORVBQAOXGAHTJZ-UHFFFAOYSA-N
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Description

7-Fluoro-3-(trifluoromethyl)-1H-indazole is a fluorinated indazole derivative. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-3-(trifluoromethyl)-1H-indazole typically involves electrophilic fluorination and cyclization reactions. One common method includes the treatment of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF₃Cl at low temperatures (e.g., -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further treated with potassium hydroxide in methanol to obtain the desired fluorinated indazole .

Industrial Production Methods: Industrial production of fluorinated indazoles often involves large-scale electrophilic fluorination using reagents like Selectfluor or cesium fluoroxysulfate. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-(trifluoromethyl)-1H-indazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-3-(trifluoromethyl)-1H-indazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 7-fluoro-3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-3-(trifluoromethyl)-1H-indazole stands out due to its trifluoromethyl group, which significantly enhances its biological activity and stability compared to other fluorinated indoles. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H4F4N2

Molecular Weight

204.12 g/mol

IUPAC Name

7-fluoro-3-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C8H4F4N2/c9-5-3-1-2-4-6(5)13-14-7(4)8(10,11)12/h1-3H,(H,13,14)

InChI Key

ORVBQAOXGAHTJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)F)C(F)(F)F

Origin of Product

United States

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